

GNE-131: A Technical Guide for Researchers in Pain and Nociception

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Compound of Interest

Compound Name: GNE-131

Cat. No.: B10787422

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Authored for researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of **GNE-131**, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7, for the investigation of pain and nociception.

GNE-131, developed through a collaboration between Genentech and Xenon Pharmaceuticals, has emerged as a significant research compound in the quest for novel, non-opioid analgesics. Its high affinity and selectivity for NaV1.7, a channel genetically validated as a critical mediator of pain perception in humans, make it a valuable tool for dissecting the molecular mechanisms of nociception and for the preclinical evaluation of NaV1.7-targeted pain therapies.

Core Compound Profile and In Vitro Pharmacology

GNE-131 is a small molecule N-([1][2][3]triazolo[4,3-a]pyridin-3-yl)methanesulfonamide.[2][4] Its development was guided by a strategy to improve the physicochemical properties and metabolic stability of earlier acyl sulfonamide inhibitors of NaV1.7.[2] The compound exhibits potent inhibition of human NaV1.7 channels with a high degree of selectivity against other sodium channel isoforms, notably the cardiac isoform NaV1.5, which is crucial for minimizing the risk of cardiovascular side effects.[1]

Below is a summary of the key in vitro pharmacological and physicochemical properties of **GNE-131**.

Parameter	Value	Species	Assay/Platform	Reference
Binding Affinity (Kd)	0.0029 μ M	Human	Radioligand Binding Assay	[1]
IC50 (hNaV1.7)	3 nM (0.003 μ M)	Human	PatchXpress Automated Voltage-Clamp	[5][6]
Selectivity vs. hNaV1.5	192-fold	Human	Not Specified	[1]
CYP3A4 Inhibition (IC50)	> 10 μ M	Human	Not Specified	[1]
Metabolic Stability	Moderate	Human	Microsomes and Hepatocytes	[1]
Kinetic Solubility	12 μ M	Not Specified	Not Specified	[1]
LogD (pH 7.4)	3.8	Not Specified	Not Specified	[1]
MDCK Cell Permeability (Papp, A-B)	6.4 x 10 ⁻⁶ cm/s	Canine	Madin-Darby Canine Kidney (MDCK) Cell Assay	[1]
Plasma Protein Binding (PPB)	99.9%	Mouse, Human	Not Specified	[1]

Preclinical In Vivo Efficacy

GNE-131 has demonstrated significant analgesic effects in preclinical models of both genetic and inflammatory pain, validating the therapeutic potential of selective NaV1.7 inhibition.

Inherited Erythromelalgia (IEM) Model

Inherited Erythromelalgia is a rare, autosomal dominant pain disorder characterized by intense burning pain and is caused by gain-of-function mutations in the SCN9A gene, which encodes

NaV1.7.[7] Transgenic mouse models expressing human NaV1.7 mutations that cause IEM serve as a highly relevant translational model for evaluating the efficacy of NaV1.7 inhibitors.

GNE-131 was efficacious in a transgenic mouse model of IEM, demonstrating a dose-dependent reduction in pain-related behaviors.[2][4] The in vivo EC50 in this model was determined to be 0.5 μ M.[1]

Parameter	Value	Species	Model	Dosing	Reference
Efficacy	Significant reduction in pain behaviors	Mouse	Inherited Erythromelalgia (IEM) Transgenic Model	Starting at 10 mg/kg	[1]
In Vivo EC50	0.5 μ M	Mouse	Inherited Erythromelalgia (IEM) Transgenic Model	Not Specified	[1]

Formalin-Induced Inflammatory Pain Model

The formalin test is a widely used model of inflammatory pain that produces a biphasic pain response. The initial phase is due to the direct activation of nociceptors, while the second, tonic phase is driven by a combination of peripheral inflammation and central sensitization.[8][9]

GNE-131 has shown efficacy in this model, indicating its potential to treat inflammatory pain states.

Parameter	Result	Species	Model	Dosing	Reference
Efficacy	Significant effect in Phase 2	Mouse	Formalin-Induced Inflammatory Pain	10 mg/kg, p.o.	[5]

Experimental Protocols

In Vitro Electrophysiology: Automated Patch-Clamp

The inhibitory activity of **GNE-131** on NaV1.7 channels is typically assessed using automated whole-cell patch-clamp electrophysiology.

- Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV1.7 channel (hNaV1.7).
- Platform: A high-throughput automated patch-clamp system, such as the PatchXpress, is utilized for these measurements.[\[6\]](#)
- Voltage Protocol: To determine the IC₅₀, cells are typically held at a membrane potential that induces a state of inactivation in the NaV1.7 channels. A series of depolarizing voltage steps are then applied to elicit sodium currents. The potency of the compound is determined by measuring the concentration-dependent block of these currents.

In Vivo Pain Models

This model utilizes transgenic mice expressing a gain-of-function mutation of the human NaV1.7 channel.

- Animals: Transgenic mice expressing a human SCN9A mutation known to cause IEM.
- Drug Administration: **GNE-131** is typically administered orally (p.o.).
- Pain Behavior Assessment: Pain-related behaviors, such as licking, flinching, or withdrawal responses to a thermal or mechanical stimulus, are quantified. The specific stimulus (e.g., heat ramp) is applied to the hind paw, and the latency to withdrawal or the duration of the response is measured.

This model is used to assess efficacy in an inflammatory pain setting.

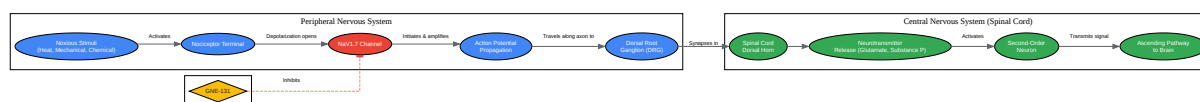
- Animals: Standard laboratory mouse strains (e.g., C57BL/6) are commonly used.
- Procedure: A dilute solution of formalin (typically 1-5%) is injected subcutaneously into the plantar surface of one hind paw.

- **Pain Behavior Assessment:** Immediately following the injection, the animal is placed in an observation chamber. The amount of time the animal spends licking, biting, or flinching the injected paw is recorded. Observations are typically divided into two phases: an early, acute phase (0-10 minutes post-injection) and a late, tonic phase (15-60 minutes post-injection).[8]

Signaling Pathways and Experimental Workflows

NaV1.7 Signaling in Nociception

The following diagram illustrates the central role of the NaV1.7 channel in the transmission of pain signals from the periphery to the central nervous system.

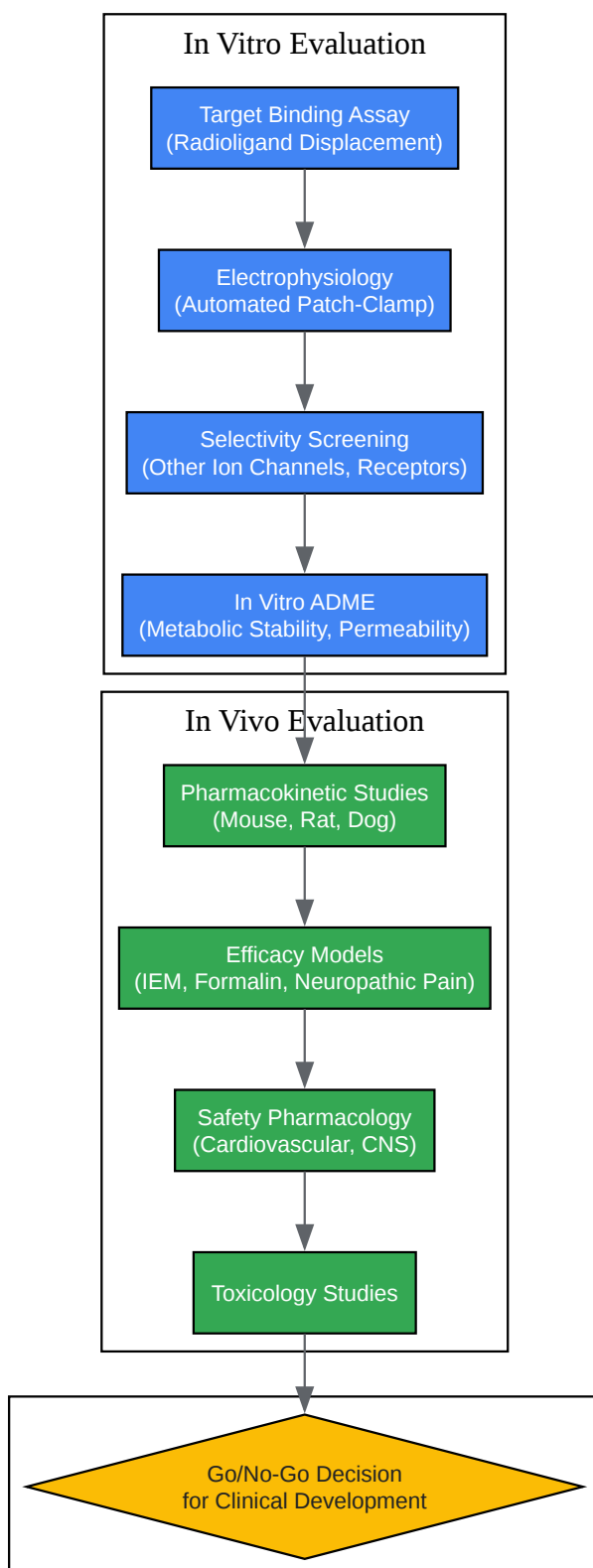


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Caption: Role of NaV1.7 in nociceptive signaling and the inhibitory action of **GNE-131**.

Preclinical Evaluation Workflow for a NaV1.7 Inhibitor

The following diagram outlines a typical preclinical workflow for the evaluation of a novel NaV1.7 inhibitor like **GNE-131**.



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